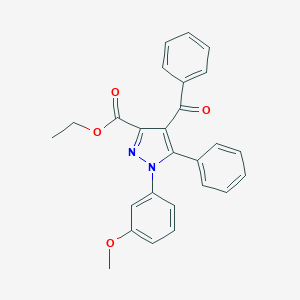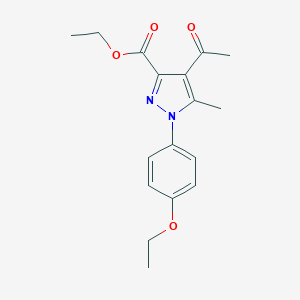![molecular formula C12H11ClN2O3 B292414 N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292414.png)
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide, also known as CI-994, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase (HDAC) inhibitors and has been shown to have antitumor, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in cell cycle arrest, apoptosis, and changes in cellular metabolism, among other effects.
Biochemical and physiological effects:
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and promote neuronal survival by reducing oxidative stress. It has also been shown to have antifungal and antiparasitic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide in lab experiments is its ability to inhibit HDAC enzymes, which can lead to changes in gene expression and provide insights into the molecular mechanisms of various diseases. However, one limitation of using N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide is its potential cytotoxicity, which can affect cell viability and lead to false results.
Future Directions
There are several future directions for the research on N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide. Additionally, further studies are needed to elucidate the molecular mechanisms of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide and its effects on cellular metabolism.
Synthesis Methods
The synthesis of N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide involves the reaction of 4-chloro-2-nitroaniline with furfural in the presence of a reducing agent to yield the corresponding aminoalcohol. This intermediate is then reacted with acetic anhydride to form the final product, N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide.
Scientific Research Applications
N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide has been shown to have neuroprotective effects by promoting neuronal survival and reducing oxidative stress.
properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-[4-chloro-2-(4-imino-5-oxooxolan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-6(16)15-10-3-2-7(13)4-8(10)9-5-18-12(17)11(9)14/h2-4,9,14H,5H2,1H3,(H,15,16) |
InChI Key |
SLQDTAAKPOUONN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(4-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292344.png)
![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292349.png)
![2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292350.png)
![2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292351.png)
![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)